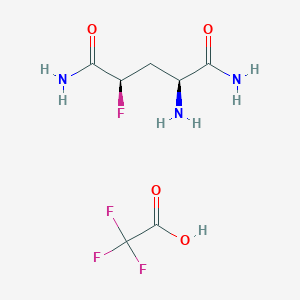
(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid is a fluorinated amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid typically involves multiple steps. One common method includes the use of a Mitsunobu reaction, which incorporates a fluorinated group into the amino acid structure . The reaction conditions often require specific reagents and catalysts to ensure the correct stereochemistry and high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to achieve higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: This reaction can be used to reduce specific functional groups, such as amides, to amines.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce fluorinated amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound can be used to study protein interactions and enzyme activities due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of (2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-fluoroglutamine: Another fluorinated amino acid derivative used in imaging and cancer research.
(2S,4R)-2-amino-4-cyano-4-fluorobutanoic acid:
Uniqueness
(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid is unique due to its specific fluorinated structure, which provides distinct chemical and biological properties. Its ability to interact strongly with proteins and enzymes makes it a valuable tool in various research and industrial applications.
Biological Activity
(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid (CAS No. 2624109-30-2) is a compound with significant potential in various scientific fields, particularly in biochemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.
- Molecular Formula : C7H11F4N3O4
- Molar Mass : 277.18 g/mol
- Structural Characteristics : The compound features a fluorinated pentanediamine structure, which contributes to its unique biological interactions.
The biological activity of (2S,4R)-2-amino-4-fluoropentanediamide is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoroacetic acid component may influence protein conformation and enzyme activity, impacting metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic processes, potentially altering substrate availability.
- Receptor Binding : It may bind to specific receptors, modulating their activity and leading to various physiological effects.
Biological Effects
Research indicates several biological effects associated with (2S,4R)-2-amino-4-fluoropentanediamide:
- Toxicological Profile : Limited data are available regarding the toxicology of this compound; however, studies on trifluoroacetic acid suggest that it does not exhibit mutagenic properties but may affect liver function at high doses .
- Metabolic Impact : In vitro studies have shown that trifluoroacetic acid can alter metabolic activities in liver cells, affecting glucose metabolism and enzyme activities .
Case Studies
Several studies have investigated the biological effects of related compounds or the components of (2S,4R)-2-amino-4-fluoropentanediamide:
-
Liver Metabolism : A study demonstrated that administration of trifluoroacetic acid at doses of 150 mg/kg/day for 5-6 days resulted in significant alterations in liver enzyme activities and glycogen content in rats .
Parameter Control Group TFA Treated Group Hepatic Glycogen Content (%) 100 76 Pyruvate Kinase Activity (%) 100 58 Glycerol l-phosphate Oxidase (%) 100 225 - In Vitro Studies : Research on cultured hepatoma cells indicated that while trifluoroacetic acid did not affect DNA or RNA synthesis at lower concentrations, higher concentrations altered lactate and pyruvate turnover .
Properties
Molecular Formula |
C7H11F4N3O4 |
|---|---|
Molecular Weight |
277.17 g/mol |
IUPAC Name |
(2S,4R)-2-amino-4-fluoropentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H10FN3O2.C2HF3O2/c6-2(4(8)10)1-3(7)5(9)11;3-2(4,5)1(6)7/h2-3H,1,7H2,(H2,8,10)(H2,9,11);(H,6,7)/t2-,3+;/m1./s1 |
InChI Key |
BRNIUZUAFUJAHB-MUWMCQJSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N)N)[C@H](C(=O)N)F.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(C(C(=O)N)N)C(C(=O)N)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















